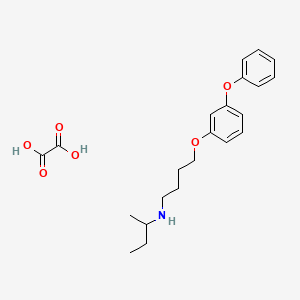![molecular formula C20H25Cl2NO B4040884 4-benzyl-1-{[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}piperidine](/img/structure/B4040884.png)
4-benzyl-1-{[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}piperidine
Overview
Description
Benzylpiperidine is a drug and research chemical used in scientific studies. It acts as a monoamine releasing agent with 20- to 48-fold selectivity for releasing dopamine versus serotonin . The dichlorovinyl group is a common component in various organic compounds, including some pesticides .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Benzyl halides typically react via an SN2 pathway for primary halides, and via an SN1 pathway for secondary and tertiary halides, via the resonance-stabilized carbocation .Physical and Chemical Properties Analysis
The molecular weight of benzylpiperidine is 175.2701 .Scientific Research Applications
1. Synthesis and Pharmacological Properties
- Study 1 : Research on sila-analogues of high-affinity, selective σ ligands of the spiro[indane-1,4‘-piperidine] type, including derivatives like 1‘-organylspiro[indane-1,4‘-piperidine], highlighted the synthesis, structures, and pharmacological properties of these compounds. Such studies are crucial for understanding the potential therapeutic applications of piperidine derivatives in targeting central nervous system receptors (Tacke et al., 2003).
2. Building Blocks in Synthesis of Compounds of Pharmacological Interest
- Study 2 : The first synthesis of 1-benzyl-4-(chloromethyl)piperidine and its application in the synthesis of potential pharmaceuticals demonstrates the use of piperidine derivatives as intermediates in drug development. This research underscores the versatility of piperidine derivatives in synthesizing compounds with potential pharmacological activities (Rodríguez-Franco & Fernández-Bachiller, 2002).
3. Antimicrobial Activity and Structural Analyses
- Study 3 : The synthesis and structural analysis of 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile, including antimicrobial activity assessments, provide a framework for evaluating the biological activities of similar compounds. Such analyses are crucial for identifying potential applications in combating microbial infections (Okasha et al., 2022).
4. Anti-proliferative Properties and DNA Binding
- Study 4 : Research on benzochromene derivatives, including their synthesis, characterization, anti-proliferative properties, and DNA binding activities, sheds light on the therapeutic potential of piperidine derivatives in cancer treatment. This study specifically highlights the effects on Bax/Bcl-2 ratio and caspase-dependent apoptosis in colorectal cancer cell lines, indicating the significance of these compounds in medicinal chemistry (Ahagh et al., 2019).
Mechanism of Action
Properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25Cl2NO/c1-20(2)16(13-17(21)22)18(20)19(24)23-10-8-15(9-11-23)12-14-6-4-3-5-7-14/h3-7,13,15-16,18H,8-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZWOFYLAYJQAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)N2CCC(CC2)CC3=CC=CC=C3)C=C(Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(4-Iodophenoxy)ethyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4040805.png)

![1-[3-(5-Methyl-2-propan-2-ylphenoxy)propyl]azepane;oxalic acid](/img/structure/B4040815.png)
![4-[2-[2-(3-Ethylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4040823.png)
![(5Z)-5-[[3-bromo-4-[(2-fluorophenyl)methoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4040826.png)


![1-[2-(4-Ethylphenoxy)ethyl]-3-methylpiperidine;oxalic acid](/img/structure/B4040870.png)



![N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]-N-propylpropan-1-amine;oxalic acid](/img/structure/B4040900.png)

![oxalic acid;N-[2-(2-prop-2-enylphenoxy)ethyl]butan-2-amine](/img/structure/B4040908.png)
